molecular formula C12H5F5O3S B14760551 Phenyl pentafluorobenzenesulfonate CAS No. 793-75-9

Phenyl pentafluorobenzenesulfonate

Katalognummer: B14760551
CAS-Nummer: 793-75-9
Molekulargewicht: 324.22 g/mol
InChI-Schlüssel: KRZWVPZFIQDBNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl pentafluorobenzenesulfonate is an organofluorine compound characterized by a benzene ring substituted with five fluorine atoms and a sulfonate group. This compound is known for its high chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl pentafluorobenzenesulfonate can be synthesized through the reaction of phenol with pentafluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired sulfonate ester.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl pentafluorobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it susceptible to electrophilic attack, leading to substitution reactions at the meta position.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.

Major Products:

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonic, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Phenyl pentafluorobenzenesulfonate has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of phenyl pentafluorobenzenesulfonate involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. The pentafluorobenzenesulfonate group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. This property is exploited in various synthetic applications to achieve high yields and selectivity.

Vergleich Mit ähnlichen Verbindungen

Phenyl pentafluorobenzenesulfonate can be compared with other sulfonate esters and fluorinated aromatic compounds:

    Similar Compounds: Pentafluorobenzenesulfonyl chloride, phenylsulfur pentafluoride, and pentafluorobenzene.

    Uniqueness: The presence of five fluorine atoms and a sulfonate group imparts unique reactivity and stability, distinguishing it from other sulfonate esters and fluorinated compounds.

Eigenschaften

CAS-Nummer

793-75-9

Molekularformel

C12H5F5O3S

Molekulargewicht

324.22 g/mol

IUPAC-Name

phenyl 2,3,4,5,6-pentafluorobenzenesulfonate

InChI

InChI=1S/C12H5F5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)21(18,19)20-6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

KRZWVPZFIQDBNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.